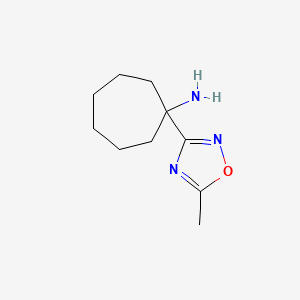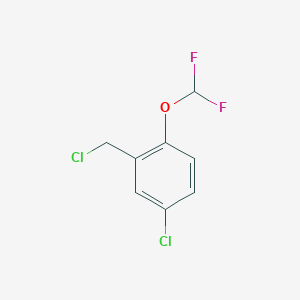![molecular formula C7H13N5O B13203568 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea is a chemical compound with the molecular formula C7H13N5O It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea typically involves the reaction of 1-(3-aminopropyl)imidazole with an appropriate urea derivative. One common method involves the use of 1-(3-aminopropyl)imidazole and isocyanate under controlled conditions to form the desired urea compound. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
科学研究应用
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the activity of enzymes or receptors. The amino group can also form covalent bonds with target molecules, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
1-(3-aminopropyl)imidazole: This compound is similar in structure but lacks the urea moiety.
2-aminoimidazole: Another imidazole derivative with different substitution patterns.
4(5)-hydroxymethylimidazole: Contains a hydroxymethyl group instead of an amino group.
Uniqueness
3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea is unique due to the presence of both an amino group and a urea moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This makes it a versatile building block for the synthesis of more complex molecules and materials.
属性
分子式 |
C7H13N5O |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
1-amino-3-(3-imidazol-1-ylpropyl)urea |
InChI |
InChI=1S/C7H13N5O/c8-11-7(13)10-2-1-4-12-5-3-9-6-12/h3,5-6H,1-2,4,8H2,(H2,10,11,13) |
InChI 键 |
WOUBOZRCMHNCTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCCNC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)
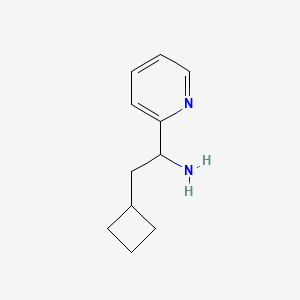
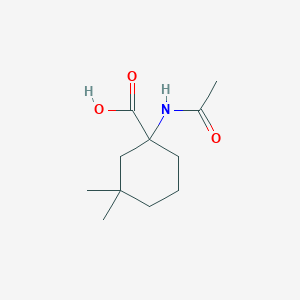
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)

![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)

![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

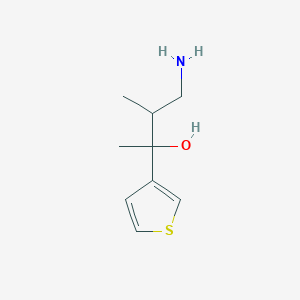

![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
